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Compound of Interest

Compound Name: Cy3 azide plus

Cat. No.: B15138735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3 azide and its enhanced variant, Cy3
Azide Plus, for "click chemistry" applications. It details the underlying chemical principles,

experimental protocols for various biological applications, and the advantages of utilizing these

fluorescent probes in research and development.

Introduction to Click Chemistry and Cy3 Azide
"Click chemistry" refers to a class of reactions that are rapid, specific, high-yielding, and

biocompatible.[1] One of the most prominent examples is the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), which involves the formation of a stable triazole linkage between an

azide and a terminal alkyne.[2] This bioorthogonal reaction allows for the specific labeling of

biomolecules in complex biological systems.

Cy3 azide is a fluorescent probe that incorporates the cyanine dye Cy3, which emits a bright

orange-red fluorescence, and an azide group that enables it to participate in click chemistry

reactions. This makes it an invaluable tool for attaching a fluorescent label to alkyne-modified

biomolecules such as proteins, nucleic acids, and glycans.

Variants of Cy3 Azide for Enhanced Performance
Several advanced versions of Cy3 azide have been developed to improve the efficiency and

biocompatibility of the CuAAC reaction, particularly in living systems where copper toxicity is a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15138735?utm_src=pdf-interest
https://www.benchchem.com/product/b15138735?utm_src=pdf-body
https://www.benchchem.com/product/b15138735?utm_src=pdf-body
https://www.researchgate.net/publication/253006885_Click_chemistry_for_labeling_and_detection_of_biomolecules
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Strain_Promoted_Alkyne_Azide_Cycloaddition_SPAAC_with_3_Azido_3_deoxy_5_methylcytidine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concern.

Cy3 Picolyl Azide: This variant includes a picolyl moiety that acts as a copper-chelating

ligand. This feature increases the effective concentration of the copper(I) catalyst at the

reaction site, leading to a significant boost in reaction efficiency and allowing for a reduction

in the overall copper concentration required.[3]

Cy3 Azide Plus: This next-generation probe contains a more advanced, integrated copper-

chelating system. This allows for the formation of a highly reactive azide-copper complex that

acts as both reactant and catalyst, resulting in an almost instantaneous reaction with alkynes

even under dilute conditions.[4] This is particularly advantageous for detecting low-

abundance targets.[4]

FastClick™ Cy3 Azide: Similar to the "Plus" version, this reagent contains a built-in copper-

chelating ligand that stabilizes the active Cu(I) oxidation state, thereby accelerating the click

reaction and eliminating the need for external chelating agents like THPTA or BTTAA.[5]

These enhanced azides offer a significant improvement in signal-to-noise ratio and

biocompatibility compared to standard Cy3 azide in copper-catalyzed reactions.[3][4]

Quantitative Data
The following tables summarize the key quantitative properties of different Cy3 azide variants.
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Property Cy3 Azide Cy3 Picolyl Azide Cy3 Azide Plus

Excitation Maximum

(nm)
553 555 555

Emission Maximum

(nm)
569 572 572

Extinction Coefficient

(cm⁻¹M⁻¹)
150,000 155,000 155,000

Molecular Weight

(protonated)
806.96 927.08 945.15

Solubility Water, DMSO, DMF Water, DMSO, DMF Water, DMSO, DMF

Spectrally Similar

Dyes

Alexa Fluor® 555,

CF® 555, DyLight®

549

Alexa Fluor® 555,

CF® 555, DyLight®

549

Alexa Fluor® 555,

CF® 555, DyLight®

549

Reaction Mechanisms and Visualizations
Two primary click chemistry pathways utilize Cy3 azide: the copper-catalyzed azide-alkyne

cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is the most common form of click chemistry. It involves the use of a

copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, resulting

in the formation of a 1,4-disubstituted triazole.[6] The reaction is highly efficient and specific.[6]
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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as live-cell

imaging, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free

alternative.[7] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne

(DBCO), which reacts spontaneously with an azide without the need for a catalyst.[7]
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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols
The following are detailed protocols for common applications of Cy3 azide in click chemistry.

Labeling of Proteins in Cell Lysate (CuAAC)
This protocol is a general guideline for labeling alkyne-modified proteins in a cell lysate with

Cy3 azide.

Materials:

Alkyne-modified protein lysate (1-5 mg/mL)

Cy3 Azide Plus (1 mM in DMSO or water)

10x PBS (pH 7.4)

50 mM Copper (II) Sulfate (CuSO₄) in water

500 mM Sodium Ascorbate in water (prepare fresh)

Methanol, Chloroform, and Water (for protein precipitation)

Procedure:
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Reaction Cocktail Preparation: In a microfuge tube, prepare the click reaction cocktail. For a

200 µL final reaction volume, add the following in order:

116 µL of water

20 µL of 10x PBS

4 µL of 50 mM CuSO₄

40 µL of lysate containing alkyne-modified protein

4 µL of 1 mM Cy3 Azide Plus (for a final concentration of 20 µM)

16 µL of 500 mM Sodium Ascorbate (add last to initiate the reaction)

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30

minutes, protected from light.

Protein Precipitation:

Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the reaction tube.

Vortex thoroughly and centrifuge at 13,000-20,000 x g for 10 minutes.

Carefully remove the upper aqueous layer.

Add 450 µL of methanol to the remaining lower layer and interface, vortex briefly, and

centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.

Remove the supernatant and allow the protein pellet to air dry. Do not over-dry.

Downstream Analysis: The labeled protein pellet can be resuspended in an appropriate

buffer for downstream applications such as SDS-PAGE and fluorescence imaging.

In-Cell Labeling of Nascent DNA with EdU and Cy3 Azide
(CuAAC)
This protocol describes the labeling of newly synthesized DNA in fixed and permeabilized cells.
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Materials:

Cells cultured on coverslips and treated with 5-ethynyl-2'-deoxyuridine (EdU)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Cy3 Azide Plus (1.5-3.0 µM in the final reaction cocktail)

Click-iT® Reaction Buffer Kit (or individual components: CuSO₄, and a reducing agent like

Sodium Ascorbate)

Wash Buffer (e.g., PBS with 3% BSA)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:

Cell Culture and EdU Labeling: Culture cells on coverslips and treat with EdU for a desired

period to label newly synthesized DNA.

Fixation and Permeabilization:

Wash the cells with PBS.

Fix the cells with the fixative solution for 15 minutes at room temperature.

Wash twice with PBS.

Permeabilize the cells with the permeabilization solution for 20 minutes at room

temperature.

Wash twice with PBS.

Click Reaction:
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Prepare the click reaction cocktail according to the manufacturer's instructions, containing

Cy3 Azide Plus at a final concentration of 1.5-3.0 µM.[4]

Remove the wash buffer from the cells and add the click reaction cocktail to completely

cover the coverslip.

Incubate for 30 minutes at room temperature, protected from light.

Washing and Counterstaining:

Remove the reaction cocktail and wash the cells once with Wash Buffer.

If desired, counterstain the nuclei with DAPI.

Wash the cells again with PBS.

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate

mounting medium and proceed with fluorescence microscopy.

Labeling of Oligonucleotides (CuAAC)
This protocol provides a general method for labeling alkyne-modified oligonucleotides with Cy3

azide.[8]

Materials:

Alkyne-modified oligonucleotide

Cy3 azide (10 mM in DMSO)

2M Triethylammonium acetate buffer (pH 7.0)

DMSO

5 mM Ascorbic Acid in water (prepare fresh)

10 mM Copper(II)-TBTA stock in 55% DMSO

Acetone (for precipitation)
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Procedure:

Reaction Setup:

Dissolve the alkyne-modified oligonucleotide in water in a microfuge tube.[8]

Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[8]

Add DMSO to 50% of the final reaction volume and vortex.[6]

Add the Cy3 azide stock solution (typically 1.5-fold molar excess over the oligonucleotide)

and vortex.[6]

Catalyst Addition:

Add the 5 mM ascorbic acid solution and vortex briefly.[8]

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

[8]

Add the 10 mM Copper(II)-TBTA stock solution.[8]

Flush the tube with inert gas, cap it tightly, and vortex thoroughly.[8]

Incubation: Incubate the reaction at room temperature overnight.[8]

Purification:

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.[8]

Incubate at -20°C for 20 minutes.[8]

Centrifuge at 10,000 rpm for 10 minutes.[8]

Discard the supernatant, wash the pellet with acetone, and centrifuge again.[8]

Dry the pellet and resuspend in an appropriate buffer. Further purification can be

performed by HPLC or PAGE.[8]
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Conclusion
Cy3 azide and its enhanced variants are powerful tools for the fluorescent labeling of

biomolecules through click chemistry. The choice between the standard, "Plus," or "FastClick"

versions will depend on the specific requirements of the experiment, with the advanced

versions offering significant advantages in terms of reaction speed and biocompatibility for

sensitive applications like live-cell imaging. The provided protocols serve as a starting point for

the development of optimized labeling strategies in a wide range of research and drug

development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15138735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

